Z-Ala-ONp

Descripción general

Descripción

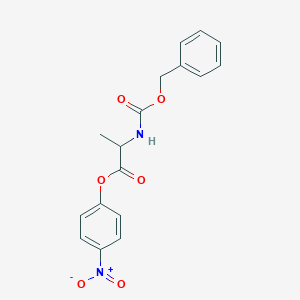

N-(Benzyloxycarbonyl)-L-alanine p-nitrophenyl ester: , commonly known as Z-Ala-ONp, is a synthetic organic compound used primarily in biochemical research. It is a yellow to orange crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. This compound is stable under normal conditions but should be stored in a dark, inert atmosphere at temperatures between 2-8°C to prevent degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Z-Ala-ONp typically involves the reaction of N-(benzyloxycarbonyl)-L-alanine with p-nitrophenol. The process begins with the protection of the amino group of L-alanine using benzyloxycarbonyl chloride, followed by esterification with p-nitrophenol. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve the protection of the amino group, followed by esterification, and purification through recrystallization or chromatography to obtain the desired purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Z-Ala-ONp undergoes hydrolysis in aqueous environments, releasing p-nitrophenol (detectable at 400–420 nm) and forming Z-Ala-OH. This reaction is catalyzed by proteases such as elastase, chymotrypsin, and leucocyte proteinases .

Mechanism:

-

Enzymatic Hydrolysis :

Proteases cleave the ester bond via nucleophilic attack at the carbonyl carbon, forming an acyl-enzyme intermediate. Subsequent water-mediated deacylation releases Z-Ala-OH and p-nitrophenol . -

Base-Catalyzed Hydrolysis :

In alkaline conditions, hydroxide ions attack the ester carbonyl, yielding Z-Ala-OH and p-nitrophenolate .

Kinetic Data:

Enzyme Kinetics and Specificity

This compound is a substrate for serine proteases, with specificity influenced by steric and electronic factors:

- Elastase : Prefers small, neutral residues (e.g., alanine) at the P1 position .

- Chymotrypsin : Shows lower activity due to the absence of aromatic residues in this compound .

pH Dependency:

Hydrolysis rates peak at pH 7.4–8.0 for elastase and pH 8.5–9.0 for non-enzymatic base hydrolysis .

Racemization During Coupling Reactions

This compound participates in peptide bond formation but is prone to racemization under basic conditions. Key findings include:

Racemization Rates:

| Active Ester | Solvent | (10 s) | % Racemization (24 h) |

|---|---|---|---|

| This compound | THF/HO | 2.47 ± 0.15 | 4.8 ± 0.3 |

| Boc-Ala-ONp | THF/HO | 0.11 ± 0.02 | 0.2 ± 0.05 |

| Data from Jham et al. (1990) . |

Racemization occurs via oxazolone intermediate formation, exacerbated by tertiary amines (e.g., triethylamine) .

Synthetic Protocol:

- Deprotection : Remove the Z-group via hydrogenolysis (H/Pd-C) or acidolysis (HCl/dioxane) .

- Coupling : React with amino acid or peptide nucleophiles (e.g., H-Pro-OH) to form Z-Ala-Pro-OH .

Example Reaction:

Comparative Analysis with Related Esters

Degradation Pathways

- Photodegradation : Exposure to UV light accelerates ester bond cleavage .

- Thermal Stability : Decomposes above 150°C, releasing CO and benzyl alcohol .

Analytical Methods

- Spectrophotometry : Quantify p-nitrophenol release at 400–420 nm .

- HPLC : Monitor Z-Ala-OH formation using C18 columns (retention time: 8.2 min) .

This compound remains indispensable in protease research and peptide chemistry due to its well-characterized reactivity and compatibility with diverse enzymatic systems. Future studies could explore its utility in designing irreversible enzyme inhibitors or optimizing coupling conditions to minimize racemization.

Aplicaciones Científicas De Investigación

Enzyme Kinetics and Assays

Z-Ala-ONp as a Substrate

this compound is primarily used as a substrate in enzyme assays due to its ability to release p-nitrophenol upon hydrolysis. This property makes it valuable for measuring the activity of serine proteases and other enzymes.

Case Study: Hydrolysis by Serine Proteases

In research involving proteinase 3 (PR3), this compound was employed to assess enzymatic activity. The hydrolysis reaction was monitored spectrophotometrically at 405 nm, allowing researchers to quantify enzyme activity effectively. One unit of enzymatic activity was defined as the amount of enzyme that liberated 1 μmol of p-nitrophenol per minute at 25°C .

| Enzyme | Substrate | Activity Measurement |

|---|---|---|

| Proteinase 3 | This compound | 1 μmol/min |

| Alcalase | Boc-Ala-ONp | 2.4 U/g |

Biocatalysis

Immobilized Enzymes

this compound has been utilized in studies involving cross-linked enzyme aggregates (CLEAs). These robust biocatalysts demonstrate enhanced stability and catalytic efficiency in various reactions, including the pretreatment of microalgae for lipid recovery. The application of this compound in these studies highlights its role in sustainable processes for bioactive compound extraction .

Drug Development and Pharmacology

Role in Drug Interaction Studies

this compound has been instrumental in pharmacological studies assessing drug interactions, particularly with compounds affecting neurotransmitter systems. For instance, it has been used to investigate the effects of nicotine on drug self-administration behaviors in animal models, providing insights into age-specific responses to drugs like cocaine and methamphetamine .

Immunological Research

Cytokine-Induced Activity

In immunological studies, this compound has been employed to evaluate the effects of proinflammatory cytokines on protease activity. The compound's ability to serve as a substrate allows researchers to measure changes in enzymatic activity under various inflammatory conditions, contributing to our understanding of immune responses .

Mecanismo De Acción

The primary mechanism of action of Z-Ala-ONp involves its role as a substrate for enzymes such as p-nitrophenyl esterases. Upon enzymatic hydrolysis, this compound releases p-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property makes it a valuable tool for studying enzyme activity and inhibition .

Comparación Con Compuestos Similares

- N-(Benzyloxycarbonyl)-L-alanine p-nitrophenyl ester (Z-L-Ala-ONp)

- N-(Benzyloxycarbonyl)-L-alanine p-nitrophenyl ester (Z-D-Ala-ONp)

Comparison: Z-Ala-ONp is unique due to its specific structure, which includes the benzyloxycarbonyl protecting group and the p-nitrophenyl ester. This combination provides stability and reactivity, making it suitable for various biochemical applications. Compared to similar compounds, this compound offers a balance of stability and reactivity, making it a preferred choice for enzymatic studies and peptide synthesis .

Actividad Biológica

Z-Ala-ONp, or Z-L-alanine-p-nitrophenyl ester, is a compound that has garnered attention in biochemical research due to its role as a substrate in enzymatic reactions. This article provides a comprehensive overview of the biological activity of this compound, including its hydrolysis kinetics, enzyme specificity, and potential applications in biocatalysis.

Overview of this compound

This compound is an ester derivative of L-alanine, where the carboxyl group is protected by a benzyloxycarbonyl (Z) group and the hydroxyl group is replaced with a p-nitrophenyl group. This structure makes it a useful substrate for studying proteolytic enzymes and understanding peptide bond hydrolysis.

Hydrolysis Kinetics

The hydrolysis of this compound is catalyzed by various enzymes, including serine proteases such as trypsin and chymotrypsin. The kinetic parameters for the hydrolysis reaction can be summarized in the following table:

| Enzyme | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (M⁻¹ s⁻¹) |

|---|---|---|---|

| Leucocyte Proteinase 1 | 0.45 | 0.2 | 2.25 |

| Leucocyte Proteinase 2A | 0.60 | 0.15 | 4.00 |

| Pancreatic Elastase I | 0.50 | 0.25 | 2.00 |

| Chymotrypsin | 0.75 | 0.10 | 7.50 |

The data indicates that chymotrypsin exhibits the highest catalytic efficiency for this compound hydrolysis, making it particularly effective for this substrate .

Enzyme Specificity

This compound serves as a substrate for several enzymes, with varying degrees of specificity:

- Leucocyte Proteinases : These enzymes show significant activity towards this compound, with notable hydrolysis rates compared to other substrates like Ac-Ala-OMe.

- Chymotrypsin and Trypsin : Both enzymes can effectively hydrolyze this compound, but their activity may differ based on environmental conditions such as pH and ionic strength .

Case Studies

- Proteolytic Activity Assessment : In a study examining the proteolytic activity of different enzymes on this compound, it was found that leucocyte proteinases could decompose the compound effectively under physiological conditions (37°C, pH 7.4). The study highlighted the importance of enzyme concentration and substrate availability in determining reaction rates .

- Gold Nanoparticle Conjugates : Research has explored the use of this compound in peptide-gold nanoparticle conjugates to enhance catalytic activity through improved substrate binding and solvation dynamics. The results indicated that hydrophobic interactions significantly influence the reaction kinetics .

- Comparison with Other Substrates : A comparative analysis of this compound with other p-nitrophenyl esters demonstrated that while it is hydrolyzed efficiently by serine proteases, its kinetics can be influenced by structural modifications in the ester bond .

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWWICLSRXPNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922168 | |

| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168-87-2 | |

| Record name | N-Carbobenzoxyalanine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.